1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfanyl group attached to a propanone backbone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling of Benzothiazole and Piperazine: The benzothiazole and piperazine rings are coupled using a suitable linker, such as a haloalkane.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenylsulfanylpropanone under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The benzothiazole and piperazine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antidiabetic, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
- 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Uniqueness
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-16-6-8-17(9-7-16)26-15-10-20(25)23-11-13-24(14-12-23)21-22-18-4-2-3-5-19(18)27-21/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDRDXEWLYIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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